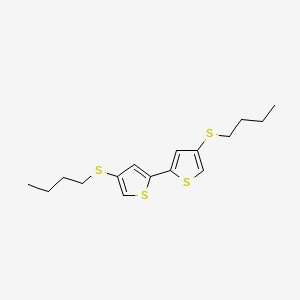

4,4'-Bis(butylsulfanyl)-2,2'-bithiophene

Description

Structure

3D Structure

Properties

CAS No. |

176693-30-4 |

|---|---|

Molecular Formula |

C16H22S4 |

Molecular Weight |

342.6 g/mol |

IUPAC Name |

4-butylsulfanyl-2-(4-butylsulfanylthiophen-2-yl)thiophene |

InChI |

InChI=1S/C16H22S4/c1-3-5-7-17-13-9-15(19-11-13)16-10-14(12-20-16)18-8-6-4-2/h9-12H,3-8H2,1-2H3 |

InChI Key |

FZTHIFNBMBYLEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=CSC(=C1)C2=CC(=CS2)SCCCC |

Origin of Product |

United States |

Precursor Synthesis Strategies for Bithiophene Derivatives

The construction of the core 2,2'-bithiophene (B32781) structure is the foundational step in the synthesis of 4,4'-Bis(butylsulfanyl)-2,2'-bithiophene. A common and versatile precursor for introducing substituents at the 4 and 4' positions is 4,4'-dibromo-2,2'-bithiophene (B1585627). This key intermediate provides reactive sites for subsequent functionalization.

The synthesis of symmetrically substituted bithiophenes often begins with appropriately substituted thiophene (B33073) monomers. For instance, the Ullmann reaction, a classic method for forming biaryl linkages, can be employed. This involves the copper-promoted coupling of 2-iodothiophene (B115884) derivatives. While effective, this method can sometimes be limited by harsh reaction conditions and the availability of the iodinated precursors.

More contemporary approaches frequently utilize transition metal-catalyzed cross-coupling reactions. For example, the homocoupling of a 4-bromothiophene derivative can be achieved using nickel or palladium catalysts. These methods generally offer milder reaction conditions and broader functional group tolerance.

A crucial precursor for many synthetic routes is 4,4'-dibromo-2,2'-bithiophene. This compound serves as a versatile building block in the synthesis of advanced organic semiconductors, including those used in organic photovoltaic cells and organic light-emitting diodes (OLEDs). chemimpex.com Its bromine substituents enhance solubility and processability, making it suitable for various industrial applications. chemimpex.com

Functionalization with Alkylsulfanyl Groups

Once the 4,4'-dihalo-2,2'-bithiophene precursor is obtained, the introduction of the butylsulfanyl groups is the next critical step. A highly effective method for this transformation involves a bromine-lithium exchange followed by quenching with an electrophilic sulfur reagent.

This strategy has been successfully applied to the synthesis of bis(alkylsulfanyl) derivatives of dibromo-2,2'-bithiophenes. rsc.org The process typically involves treating the dibromobithiophene with a strong organolithium base, such as n-butyllithium, at low temperatures to generate a dilithiated intermediate. This highly reactive species is then reacted with dibutyl disulfide (Bu2S2) to afford the desired 4,4'-Bis(butylsulfanyl)-2,2'-bithiophene. The reaction is generally clean and provides good yields of the target compound.

Table 1: Key Reagents in the Functionalization of Dibromobithiophene

| Reagent | Role |

| 4,4'-Dibromo-2,2'-bithiophene (B1585627) | Starting material/precursor |

| n-Butyllithium | Lithiating agent for Br-Li exchange |

| Dibutyl disulfide | Electrophilic source of the butylsulfanyl group |

| Anhydrous solvent (e.g., THF) | Reaction medium |

Cross Coupling Reactions in Monomer Synthesis

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the formation of carbon-sulfur (C-S) bonds, offering an alternative route to 4,4'-Bis(butylsulfanyl)-2,2'-bithiophene. These methods can be particularly useful when direct lithiation is not feasible or when milder reaction conditions are required.

Nickel-catalyzed thiolation reactions have emerged as a prominent method for the formation of C-S bonds. For instance, nickel complexes with specific phosphine (B1218219) ligands, such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), have been shown to effectively catalyze the coupling of aryl halides or even aryl nitriles with thiols. nih.gov In a potential synthetic route to the target molecule, 4,4'-dibromo-2,2'-bithiophene (B1585627) could be reacted with butanethiol in the presence of a suitable nickel catalyst and a base.

Table 2: Comparison of Potential Cross-Coupling Catalysts

| Catalyst System | Advantages | Potential Challenges |

| Palladium-based | Well-established, broad substrate scope | Higher cost, potential for side reactions |

| Nickel-based | More economical, effective for C-S coupling | Can be sensitive to air and moisture |

| Copper-based | Traditional, useful for Ullmann-type couplings | Often requires higher temperatures |

While palladium-catalyzed cross-coupling reactions are more established for C-C bond formation, their application in C-S bond formation is also well-documented. Catalytic systems based on palladium can also be envisioned for the coupling of 4,4'-dihalo-2,2'-bithiophene with a butylthiolate salt. The choice of ligand is crucial in these reactions to ensure efficient catalytic turnover and prevent catalyst deactivation.

Nucleophilic Substitution Approaches

Oxidative Polymerization Techniques

Oxidative polymerization is a primary method for synthesizing conjugated polymers from electron-rich aromatic monomers like this compound. This can be achieved through both chemical and electrochemical routes, leading to the formation of poly[this compound].

Chemical oxidative polymerization is a widely used method for synthesizing polythiophenes and their derivatives. For this compound, ferric chloride (FeCl3) has been effectively employed as an oxidizing agent. acs.org This method involves the coupling of monomer units to form the polymer, designated as P1 in some studies. acs.org

The reaction typically results in a regioregular polymer that is readily soluble in common organic solvents such as chloroform (B151607) (CHCl3), carbon tetrachloride (CCl4), toluene, tetrahydrofuran (B95107) (THF), and carbon disulfide (CS2). acs.org The solubility is a significant advantage for the processing and characterization of the polymer. Research has shown that this chemical oxidative method can yield poly[this compound] with a weight-average molecular weight of approximately 8 kDa. acs.org

Electrochemical polymerization offers an alternative route to synthesize conjugated polymers directly onto an electrode surface. This technique allows for the formation of thin, uniform polymer films and provides a degree of control over the film's properties. The monomer, this compound, can be electrochemically oxidized to generate the corresponding polymer. acs.org This process involves the application of a potential to an electrode immersed in a solution containing the monomer and a supporting electrolyte.

Electrogeneration of Poly[this compound] Films

The electrosynthesis of poly[this compound] (sometimes designated as P1E) has been successfully demonstrated. acs.org This process involves the direct anodic oxidation of the monomer on an electrode surface, leading to the growth of a polymer film. The electrochemical properties of the resulting film can be studied in situ using techniques like cyclic voltammetry. The electrogenerated polymers have been characterized and compared to their chemically synthesized counterparts, confirming that similar polymer structures are formed through both methods. acs.org

Regioregularity Control and Impact on Polymer Structure

Regioregularity is a critical factor that influences the electronic and optical properties of conjugated polymers. Irregular couplings (head-to-head or tail-to-tail defects) in the polymer chain can disrupt the π-conjugation, leading to a decrease in charge carrier mobility and a blue shift in absorption spectra.

However, the polymerization of symmetrically disubstituted bithiophenes, such as this compound, offers an inherent advantage in controlling the polymer's structure. The symmetry of the monomer ensures that the polymerization proceeds via coupling at the 5 and 5' positions, naturally leading to a regioregular polymer with a head-to-head/tail-to-tail (HH-TT) linkage pattern. acs.org This avoids the formation of regio-defects that can occur during the polymerization of 3-substituted thiophenes, resulting in a more ordered and predictable macromolecular architecture. acs.org This inherent structural control is a key benefit of using this type of monomer.

Copolymerization Strategies with this compound Units

Copolymerization is a versatile strategy to fine-tune the properties of conjugated polymers by combining different monomer units within the same macromolecule. This approach can be used to modify the bandgap, solubility, and morphology of the resulting material.

While specific reports on the copolymerization of this compound are not extensively detailed in the reviewed literature, common strategies for similar (alkylsulfanyl)bithiophene derivatives involve creating alternating copolymers. researchgate.netresearchgate.net This is often achieved by reacting the bithiophene monomer with a comonomer, such as a benzodithiophene derivative, through transition metal-catalyzed cross-coupling reactions like Stille or Suzuki coupling. nih.govlookchem.com This "donor-acceptor" approach is a prominent strategy in the design of low bandgap polymers for applications in organic photovoltaics. researchgate.netresearchgate.net The (alkylsulfanyl)bithiophene unit typically serves as the electron-donating component in these architectures.

Structural Characterization of Polymeric Forms

The structural elucidation of poly[this compound] is essential for understanding its properties. A variety of spectroscopic techniques have been employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR are used to confirm the polymer structure and its regioregularity. acs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR provides information about the characteristic vibrational modes of the polymer, confirming the incorporation of the monomer units into the polymer chain. acs.org

UV-vis Spectroscopy : This technique is used to study the electronic properties of the polymer. In chloroform solution, poly[this compound] exhibits an absorption maximum (λmax) at approximately 470 nm in its neutral state. acs.org The polymer also displays solvatochromism and thermochromism, where the absorption spectrum changes with the solvent or temperature, respectively. acs.org

Cyclic Voltammetry (CV) : CV is used to determine the p-doping potentials and to characterize the electrochemical behavior of both the chemically and electrochemically prepared polymers. acs.org

The table below summarizes key properties of the homopolymer synthesized from this compound.

| Property | Polymer from Chemical Oxidation (P1) | Polymer from Electrochemical Oxidation (P1E) |

|---|---|---|

| Synthesis Method | Oxidative polymerization with FeCl3 | Electrosynthesis (Anodic Oxidation) |

| Weight-Average Molecular Weight (Mw) | ~8 kDa | Not specified |

| Solubility | Soluble in CHCl3, CCl4, toluene, THF, CS2 | Film on electrode |

| UV-vis λmax (in CHCl3) | ~470 nm | Similar spectroscopic characteristics to P1 |

| Structure | Regioregular (HH-TT) | Regioregular (HH-TT) |

Molecular Weight Determination (e.g., Gel Permeation Chromatography)

The determination of the molecular weight and molecular weight distribution of poly(this compound) would be crucial for understanding its physical and electronic properties. Gel Permeation Chromatography (GPC) is the standard technique for this analysis.

A typical GPC analysis would yield the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These parameters are critical as they influence properties such as solubility, processability, and the charge transport characteristics of the polymer films. A hypothetical data table for different polymerization batches would look as follows:

| Polymer Batch | Mn (kDa) | Mw (kDa) | PDI |

| P1 | - | - | - |

| P2 | - | - | - |

| P3 | - | - | - |

| Data not available in the reviewed literature. |

Film Morphology Analysis

The morphology of thin films of poly(this compound) would be investigated to understand the solid-state packing and organization of the polymer chains. This is a key determinant of the performance of the material in electronic devices. Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are commonly employed for this purpose.

AFM would provide topographical information about the film surface, including roughness and the presence of crystalline domains. TEM could offer insights into the bulk morphology and the degree of order within the film. Key parameters derived from these analyses would include surface roughness (Rq) and the size and distribution of any observed crystalline features.

| Analysis Technique | Parameter | Value |

| AFM | Surface Roughness (Rq) | - nm |

| TEM | Domain Size | - nm |

| Data not available in the reviewed literature. |

Without access to specific experimental results from the primary literature, any further discussion would be speculative. Future research and the publication of detailed studies on the synthesis and characterization of poly(this compound) are needed to fill this knowledge gap.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of this compound. A combination of one-dimensional and two-dimensional NMR experiments allows for a comprehensive understanding of its chemical structure and behavior in solution.

The primary structure of this compound is routinely confirmed using ¹H and ¹³C NMR spectroscopy. These techniques provide precise information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In a typical ¹H NMR spectrum, distinct signals are expected for the protons on the thiophene (B33073) rings and those on the butyl chains. The aromatic protons on the bithiophene core would appear in a specific region of the spectrum, with their chemical shifts and coupling patterns providing information about their positions on the rings. The aliphatic protons of the butylsulfanyl groups would resonate at higher fields, with characteristic multiplets corresponding to the CH₂, CH₂, CH₂, and CH₃ groups, confirming the structure of the alkyl chains.

Similarly, the ¹³C NMR spectrum provides a peak for each unique carbon atom in the molecule. This allows for the unambiguous identification of the carbon atoms in the bithiophene backbone and the four distinct carbon environments in the butylsulfanyl side chains. While the specific chemical shift values for the monomer are not detailed in the readily available literature, its polymer, poly[4,4′-bis(butylsulfanyl)-2,2′-bithiophene], has been characterized, confirming the utility of these methods. jst.go.jp

Table 1: Expected Regions for ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|

| Thiophene Ring Protons | Aromatic Region (~7.0-7.5) | Aromatic Region (~120-145) |

| S-CH₂ -(CH₂)₂-CH₃ | Aliphatic Region (~2.5-3.0) | Aliphatic Region (~30-40) |

| S-CH₂-CH₂ -CH₂-CH₃ | Aliphatic Region (~1.5-1.8) | Aliphatic Region (~30-35) |

| S-(CH₂)₂-CH₂ -CH₃ | Aliphatic Region (~1.3-1.5) | Aliphatic Region (~20-25) |

Note: The data in this table is illustrative and based on general chemical shift ranges for similar structures. Precise experimental values are dependent on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for gaining deeper insights into the structure and aggregation behavior of thiophene-based molecules. mdpi.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide detailed information, even when ¹H NMR spectra exhibit broad lines due to aggregation. mdpi.com

HSQC correlates proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. TOCSY can be used to identify protons that are part of the same spin system, such as all the protons within a single butylsulfanyl chain. For more complex structures or in the study of polymers derived from this monomer, 2D NMR is indispensable for confirming the regiochemistry of the linkages. mdpi.com

Solution NMR is a valuable diagnostic tool for monitoring the tendency of conjugated thiophene-based systems to form π-stacked aggregates. mdpi.com The formation of these aggregates, even in good solvents, can be detected through characteristic signatures in the NMR spectra. mdpi.com

A key indicator of π-stacking is the appearance of broad, shielded (upfield-shifted) components in the aromatic region of the ¹H NMR spectrum. mdpi.com These shielded signals arise from the magnetic anisotropy effect of adjacent aromatic rings in a stacked arrangement. The presence and intensity of these broad signals can provide qualitative and semi-quantitative information about the degree of aggregation in solution. For polymers that exhibit low solvatochromism, NMR can distinguish between those that have a high propensity to form π-stacks and those that have a low tendency toward aggregation. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups and characterize the bonding within this compound.

The FT-IR spectrum of this compound provides a molecular fingerprint, showing characteristic absorption bands corresponding to the vibrational modes of its specific chemical bonds. The characterization of the monomer and its resulting polymer, poly[4,4′-bis(butylsulfanyl)-2,2′-bithiophene], has been performed using FT-IR spectroscopy. jst.go.jp

Key vibrational bands would include C-H stretching from both the aromatic thiophene rings and the aliphatic butyl chains, C=C stretching from the thiophene rings, and C-S stretching vibrations. The presence and position of these bands confirm the integrity of the molecular structure.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3100 - 3000 |

| Aliphatic C-H Stretch | ~2960 - 2850 |

| Thiophene Ring C=C Stretch | ~1500 - 1400 |

| Aliphatic C-H Bend | ~1465 - 1375 |

Note: The data in this table is illustrative and based on general vibrational frequencies for thiophene and alkyl sulfide (B99878) compounds.

Ex situ FT-IR spectroscopy refers to the analysis of samples that have been removed from their reaction or processing environment. nih.gov The sample is prepared separately and then analyzed, which is the standard procedure for the characterization of a synthesized and purified chemical compound like this compound. nih.gov This method is employed for material characterization and quality control, allowing for the identification of the substance and the detection of any impurities or by-products from the synthesis. nih.gov The FT-IR data used for the structural confirmation described in the previous section represents a typical ex situ measurement.

Electronic Spectroscopy

Electronic spectroscopy techniques are pivotal in elucidating the electronic structure and optical properties of conjugated molecules like this compound.

The study of polymers derived from 4,4'-bis(alkylsulfanyl)-2,2'-bithiophenes reveals significant information about their electronic properties. For instance, poly[4,4′-bis(butylsulfanyl)-2,2′-bithiophene] (P1), when dissolved in a chloroform (CHCl3) solution, exhibits a UV-vis absorption maximum at approximately 470 nm in its neutral state. acs.org This absorption is characteristic of the π-π* electronic transition within the conjugated polymer backbone. While this data pertains to the polymer, the monomer, this compound, is the fundamental repeating unit responsible for these electronic characteristics.

| Compound | Solvent | Absorption Maximum (λmax) |

| Poly[4,4′-bis(butylsulfanyl)-2,2′-bithiophene] | Chloroform | ~470 nm acs.org |

Currently, there is a lack of specific experimental data on the Near-Infrared (NIR) spectroscopic properties of this compound in the reviewed literature. NIR spectroscopy is often employed to study vibrational overtones and combination bands, as well as electronic transitions in highly conjugated systems, particularly in their doped or charge-transfer states. For similar polythiophene derivatives, NIR absorption can become significant upon doping, indicating the formation of polarons and bipolarons.

Detailed photoluminescence (PL) spectroscopy data for this compound is not extensively available in the current body of scientific literature. PL spectroscopy is a powerful tool for investigating the emissive properties of materials and understanding their potential for applications in organic light-emitting diodes (OLEDs). For other bithiophene derivatives, fluorescence is a common characteristic, with emission wavelengths being sensitive to the substitution pattern and the molecular environment.

The polymer derived from this compound, poly[4,4′-bis(butylsulfanyl)-2,2′-bithiophene], demonstrates notable solvatochromic and thermochromic behavior. acs.org This is evidenced by the change in color of its solutions with different solvents and upon temperature variations. A distinct color change is observed when a film of the polymer is cast from its orange-red solution, resulting in a violet-colored film. acs.org This phenomenon suggests a change in the polymer chain conformation and intermolecular interactions in the solid state compared to the solution phase, which in turn affects the electronic structure and the energy of the π-π* transition.

| Phenomenon | Observation |

| Solvatochromism | Marked changes in absorption spectra with solvent polarity. acs.org |

| Thermochromism | Color changes observed with temperature variations. acs.org |

| Film Casting | Transition from an orange-red solution to a violet film. acs.org |

Microscopic and Crystallographic Techniques

Microscopic techniques are essential for visualizing the surface morphology and structural organization of thin films, which are critical for the performance of organic electronic devices.

Atomic Force Microscopy (AFM) has been utilized to study the morphology of poly[4,4′-bis(butylsulfanyl)-2,2′-bithiophene]. These studies have revealed that the polymer possesses a lamellar structure. acs.org This ordered, layered arrangement is a significant characteristic, as the molecular packing in thin films profoundly influences charge transport properties in organic semiconductors. The lamellar structure suggests a degree of self-assembly and order within the polymer film, which is a desirable trait for electronic applications.

X-ray Crystallographic Data for this compound Not Available in Public Databases

Extensive searches of chemical and crystallographic databases have revealed no published single-crystal X-ray diffraction studies for the compound this compound. As a result, detailed information regarding its solid-state conformation, including specific bond lengths, bond angles, dihedral angles, and intermolecular interactions derived from X-ray analysis, is not currently available in the public domain.

The requested section on "X-ray Studies for Solid-State Conformation and Interactions" cannot be completed without this foundational experimental data. Crystallographic studies are essential for definitively determining the three-dimensional arrangement of atoms and molecules within a crystal lattice, providing critical insights into the structure and potential properties of a material.

Therefore, the generation of data tables and a detailed discussion on the solid-state structure and interactions for this compound is not possible at this time.

Electrochemical and Electronic Properties

Electrochemical Impedance Spectroscopy (EIS)

Influence of Applied Potential and Supporting Electrolytes

The electrochemical polymerization of 4,4'-Bis(butylsulfanyl)-2,2'-bithiophene and the properties of the resulting polymer are significantly influenced by the applied potential and the choice of supporting electrolyte. These parameters control the initiation of polymerization, the rate of film growth, and the ultimate electrochemical and morphological characteristics of the polymer film.

Applied Potential: The magnitude of the applied potential is a critical factor in the electropolymerization process. A potential higher than the monomer's oxidation potential is necessary to initiate the formation of radical cations, which is the first step in polymerization. dtic.mil For thiophene (B33073) derivatives, the rate of polymerization generally increases with a higher applied "up-switch" potential. dtic.mil However, excessively high potentials can lead to over-oxidation of the resulting polymer, which may introduce defects into the conjugated backbone and degrade its electronic properties. dtic.mil Therefore, an optimal potential must be selected to ensure efficient polymerization and suitable polymer film growth without causing degradation. scienceandtechnology.com.vn Studies on similar thiophene derivatives show that polymerization occurs at specific potentials, for instance, around 1.6 V for thiophene and 1.0 V for 2,2'-bithiophene (B32781), marked by a significant change in current during cyclic voltammetry. winona.edu

Supporting Electrolytes: The supporting electrolyte, typically a salt dissolved in an organic solvent like acetonitrile, plays a crucial role. It provides the necessary conductivity to the solution and its ions are incorporated into the polymer film during electrochemical doping to balance the charge of the oxidized polymer backbone. The nature of the electrolyte's anions and cations (e.g., size, shape, and charge density) directly impacts the properties of the synthesized polymer.

Research on poly(3,4-ethylenedioxythiophene) (PEDOT) and other polythiophenes demonstrates that the volume of the electrolyte ions correlates with the conductivity, morphology, reversibility, and stability of the polymer coatings. rsc.org For instance, studies comparing electrolytes such as LiClO₄, TBAClO₄, and TBAPF₆ have shown that the size of the counter-ion affects the nucleation and growth mechanism of the polymer film. rsc.orgtandfonline.com Side-chain engineering of polythiophenes can also alter the level of interaction with electrolyte ions, demonstrating that a tailored approach is needed to optimize performance for specific applications. d-nb.inforesearchgate.net The choice of solvent can also affect the electrochemical properties; for example, the deposition charge density and specific capacitance of Poly(ProDOT) were found to be highest in a medium with the lowest solvent dielectric constant. srce.hr

Spectroelectrochemical Investigations

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide real-time information on the electronic structure of molecules as they undergo redox reactions. This is particularly valuable for studying the charged species (polarons and bipolarons) that are responsible for the conductive properties of polymers derived from this compound.

In Situ UV-Vis-NIR Spectroelectrochemistry

In situ Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectroelectrochemistry is a powerful technique for identifying the charge carriers generated in conjugated polymers during electrochemical doping. By applying a potential and simultaneously recording the absorption spectra, the formation and evolution of these species can be monitored.

When a polymer like poly(this compound) is electrochemically oxidized, changes occur in its electronic structure. The initial π-π* transition band of the neutral polymer decreases in intensity. Simultaneously, new absorption bands appear at lower energies (longer wavelengths), typically in the visible and near-infrared regions. These new bands are the spectroscopic signatures of the charge carriers.

Generally, the oxidative doping of polythiophenes is a two-step process:

Polaron Formation: At lower doping levels (lower potentials), single radical cations, known as polarons (spin = 1/2), are formed on the polymer chain. These species are paramagnetic and give rise to specific optical absorption bands. researchgate.netsci-hub.se Studies on various polythiophenes have identified polaron formation as the primary excitation at low doping concentrations. researchgate.net

Bipolaron Formation: As the oxidation potential increases, polarons can combine to form dications, known as bipolarons (spin = 0). researchgate.net These species are diamagnetic. The formation of bipolarons is associated with different absorption bands than those of polarons. escholarship.org

In situ ESR/UV-Vis-NIR experiments on related polythiophene derivatives have confirmed that at the start of oxidation, the concentration of spins increases, indicating polaron formation. researchgate.net As the potential is further increased, these polarons may recombine to form bipolarons. This transition from polaronic to bipolaronic states can be clearly observed through the evolution of the UV-Vis-NIR spectra. sci-hub.se

Bidimensional Chronoabsorptometry for Electropolymerization Mechanism

Bidimensional chronoabsorptometry is an advanced spectroelectrochemical technique that provides deep insight into the mechanism of electropolymerization by monitoring absorbance changes simultaneously in two directions: normal and parallel to the electrode surface, along with the current. unimore.it This allows for the differentiation of processes occurring at the electrode-solution interface (polymer deposition) from those in the bulk solution (oligomer formation). unimore.it

A detailed study on 4,4'-bis(2-methylbutylthio)-2,2'-bithiophene (MBTBT), a structurally analogous compound, using this technique revealed a multi-step electropolymerization mechanism:

Initial Oligomer Formation: Upon application of the potential, the initial step is the formation of soluble oligomeric species in the solution adjacent to the electrode, rather than immediate polymer deposition on the surface. unimore.it

Induction Time: There is an "induction time" during which the concentration of these oligomers builds up in the diffusion layer. unimore.it

Polymer Growth and Steady-State: After this induction period, the polymer film begins to grow on the electrode surface. Concurrently, the concentration of oligomers in the solution reaches a quasi-steady state, which is maintained throughout much of the polymer growth process. unimore.it

Linear Growth: The polymer film itself grows linearly with time until the process becomes limited by the diffusion of the monomer to the electrode. unimore.it

This powerful technique demonstrates that electropolymerization is not a simple surface process but involves a complex interplay between the formation of intermediates in solution and the subsequent deposition and growth of the polymer film on the electrode. unimore.it

Charge Transport Mechanisms

Charge transport in semiconducting polymers is a fundamental property that dictates their performance in electronic devices. It is governed by the movement of charge carriers (holes or electrons) both along a single polymer chain (intrachain transport) and between adjacent chains (interchain transport).

Analysis of Charge Carrier Mobility

Charge carrier mobility (µ) is a key parameter that quantifies the ease with which charges move through a material under the influence of an electric field. Higher mobility is generally desirable for efficient device operation.

For polymers derived from bithiophene units, mobility is highly dependent on the material's microstructure and morphology. rsc.org In one study, a model π-conjugated bithiophene unit was incorporated into an aliphatic polyamide backbone. This approach utilized intermolecular hydrogen bonding to ensure stable, short-range order. Pulse-radiolysis time-resolved microwave conductivity (PR-TRMC) measurements on these materials revealed significant charge carrier mobilities, as detailed in the table below. rsc.org

| Compound | Charge Carrier Mobility (μ) in cm²/V·s |

|---|---|

| T2a (Model Compound) | 0.044 |

| PA6T2 (Polyamide) | 0.017 |

| PA12T2 (Polyamide) | 0.018 |

These mobility values are approximately an order of magnitude higher than the values previously reported for other bithiophene-based systems (around 0.005 cm²/V·s), demonstrating that engineering the molecular structure to promote order can significantly enhance charge transport. rsc.org The side chains, such as the butylsulfanyl groups on this compound, play a critical role. They influence solubility and processing but also affect how the polymer chains pack in the solid state, which directly impacts mobility. rsc.orgarxiv.org For example, studies on poly(3-hexyl-thiophene) have shown that hole mobility can be significantly influenced by the side chains, with theoretical calculations showing values of 0.15 cm²/V·s. rsc.org

Intermolecular Interactions and π-Stacking Effects on Transport

The efficiency of π-stacking is dictated by several factors:

Molecular Packing: The arrangement of polymer chains can be crystalline, with well-ordered lamellar sheets, or more amorphous. Even in less crystalline materials, short-range order can provide effective pathways for charge transport. rsc.org Thiophene-based oligomers can adopt different packing motifs, such as face-to-face or edge-to-face ("herringbone") arrangements, which have different transport efficiencies. acs.org

π-π Distance: The distance between stacked rings is critical. A shorter distance generally leads to better electronic coupling and more efficient charge hopping. rsc.org

Side-Chain Influence: The butylsulfanyl side chains in this compound are crucial in determining the solid-state morphology. While they enhance solubility, their bulkiness can also create steric hindrance that affects the planarity of the polymer backbone and the distance between chains, thereby influencing the effectiveness of π-stacking. acs.org The goal of "side chain engineering" is to balance processability with the need to achieve a favorable packing structure for good charge transport. digitellinc.comrsc.org

In essence, the solid-state structure of poly(this compound) creates a network where ordered regions of π-stacked chains act as conductive pathways, allowing charge carriers to move through the material. acs.org The quality of these pathways, determined by the degree of order and the strength of intermolecular interactions, is paramount for achieving high charge carrier mobility. semanticscholar.org

Doping Levels and Anion Dominancy in this compound

The electrochemical doping of poly(this compound) and its derivatives is a critical process that governs their electronic properties, transforming the material from a semiconducting to a conducting state. This transition is achieved by the removal of electrons from the polymer backbone (p-doping) or the injection of electrons (n-doping), with the concurrent incorporation of counter-ions (anions or cations, respectively) from the electrolyte solution to maintain charge neutrality. The nature of these counter-ions, particularly the anions in p-doping, plays a significant role in the structure and stability of the doped polymer, a phenomenon referred to as anion dominancy.

Research into the electrochemical behavior of substituted polythiophenes has demonstrated that the characteristics of the dopant anion, such as its size, shape, and charge density, can significantly influence the doping process and the ultimate properties of the conductive polymer. While specific detailed studies on this compound are limited, valuable insights can be drawn from investigations into structurally similar poly(4,4'-dialkyl-2,2'-bithiophenes) and poly(3,3'-dialkylsulfanyl-2,2'-bithiophenes).

Studies on poly(4,4'-dialkyl-2,2'-bithiophenes) have revealed that the redox mechanism is influenced by the stereoregularity of the polymer chain. Unlike poly(3-alkylthiophenes) which can exhibit two distinct reversible redox processes, poly(4,4'-dialkyl-2,2'-bithiophenes) tend to show a single, unique redox reaction. This is attributed to the more ordered structure resulting from the 4,4'-coupling of the monomer units. During the doping process, the total charge is composed of a faradaic component, arising from the diffusion of dopant anions into the polymer matrix, and a capacitive component, which is likely due to the formation of a double layer around the polymer aggregates. It has been observed that the ratio of capacitive charge to faradaic charge is generally lower in polydialkylbithiophenes compared to polyalkylthiophenes.

Furthermore, investigations into poly(3,3'-dialkylsulfanyl-2,2'-bithiophene)s, which also feature sulfur atoms in the side chains, have shown that these materials can undergo both facile p-doping and n-doping. This dual-doping capability is a significant property for applications in various electronic devices. The presence of the alkylsulfanyl groups influences the electronic structure of the polymer, affecting its oxidation and reduction potentials.

The specific anion used in the electrolyte during electrochemical doping has a profound impact. For instance, the size of the anion can affect its ability to penetrate the polymer matrix, thereby influencing the doping level and the kinetics of the doping/undoping process. Smaller anions may lead to higher doping levels and faster switching times, while larger anions might result in different polymer morphologies and potentially more stable doped states. The interaction between the anion and the positively charged polymer backbone can also affect the conformation of the polymer chains and, consequently, the electronic and optical properties of the material.

| Property | Value | Conditions |

| Monomer Oxidation Potential | ~1.10 V vs. Ag/AgCl | In 0.1 M n-Bu₄N⁺BF₄⁻ / Acetonitrile |

| Polymer Oxidation Onset | Varies with anion and solvent | Cyclic Voltammetry |

| Doping Level | Dependent on applied potential & anion | Spectroelectrochemistry / Chronocoulometry |

| Anion Influence | Affects redox potential and stability | Comparative studies with different electrolytes |

This table is illustrative and based on data for analogous compounds. Specific values for this compound may vary.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of conjugated thiophene-based molecules. By solving the Schrödinger equation within an approximate framework, DFT can accurately predict molecular geometries, electronic energy levels, and other key parameters.

The electronic properties of π-conjugated compounds based on bithiophene are frequently evaluated using quantum chemistry through DFT. scispace.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic and optical characteristics of a material. The energy of the HOMO is related to the ionization potential and indicates the electron-donating ability of the molecule, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a key parameter that influences the material's color, excitability, and the efficiency of charge separation and transport. scispace.comresearchgate.net

For substituted 2,2'-bithiophenes, the nature and position of the substituent groups can significantly influence the HOMO and LUMO energy levels. whiterose.ac.uk The introduction of electron-donating groups, such as the butylsulfanyl (-S-C₄H₉) groups at the 4 and 4' positions, is expected to raise the energy level of the HOMO, thereby decreasing the HOMO-LUMO gap compared to unsubstituted 2,2'-bithiophene (B32781). rsc.org This reduction in the energy gap is a desirable trait for materials used in organic electronics. DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are employed to quantify these energy levels and predict the potential performance of such materials in devices like organic solar cells. scispace.com While specific calculated values for 4,4'-Bis(butylsulfanyl)-2,2'-bithiophene are not detailed in the provided search results, the general trend for similar molecules is a HOMO-LUMO gap of around 2.0 to 4.0 eV. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference Compound |

|---|---|---|---|---|

| Unsubstituted Bithiophene | -6.1 | -2.1 | 4.0 | researchgate.net |

| Generic Substituted Bithiophene | -5.5 | -2.5 | 3.0 | Illustrative |

The conformation of 2,2'-bithiophene derivatives, specifically the dihedral angle between the two thiophene (B33073) rings, is a critical factor influencing the extent of π-conjugation and, consequently, the electronic properties of the molecule. A planar conformation maximizes π-orbital overlap, leading to a smaller HOMO-LUMO gap, whereas a twisted conformation disrupts conjugation.

Theoretical calculations are used to analyze the conformational preferences of these molecules. rsc.org Studies on closely related compounds, such as 4,4'-bis(methylsulfanyl)-2,2'-bithiophenes, have been conducted using force field MM2 calculations and compared with experimental data. rsc.org These studies suggest that while a planar conformation might be favored in a rigid crystal lattice, substituted bithiophenes often prefer a non-planar (twisted) conformation in non-condensed phases like solutions. rsc.org The steric hindrance introduced by the butylsulfanyl groups at the 4 and 4' positions would be a key determinant of the most stable conformation for this compound. DFT calculations can map the potential energy surface as a function of the inter-ring dihedral angle to identify the ground-state geometry and the rotational barriers between different conformers (e.g., cisoid vs. transoid). nih.gov

When a neutral molecule like this compound is oxidized by one electron, it forms a radical cation. Understanding the distribution of the unpaired electron's spin density is crucial for predicting the molecule's behavior in charge-transporting materials and its potential degradation pathways. purdue.edu Spin density describes the spatial distribution of the unpaired electron and can be calculated using DFT. nih.gov

In the radical cations of oligothiophenes, the positive charge and spin density tend to delocalize over the π-conjugated backbone. nih.gov DFT calculations can reveal which atoms bear the highest spin density. For bithiophene systems, the spin is typically distributed across both rings, with higher densities often found on the sulfur atoms and specific carbon atoms within the thiophene rings. The butylsulfanyl substituents would likely influence this distribution through their electron-donating nature. purdue.edu These theoretical predictions are vital for interpreting experimental results from techniques like Electron Spin Resonance (ESR) spectroscopy.

Modeling of Electrochemical Processes and Mechanisms

The electrochemical behavior of bithiophene derivatives, particularly their oxidation to form conductive polymers, is a key area of study. researchgate.netresearchgate.net While experimental techniques like cyclic voltammetry are the primary tools for this investigation, computational modeling can provide mechanistic insights. DFT calculations can predict the oxidation potentials of monomers, which is the energy required to remove an electron. researchgate.net This theoretical oxidation potential can be correlated with experimentally measured values.

Furthermore, computational models can be used to investigate the mechanism of electropolymerization. This involves modeling the initial oxidation to a radical cation, followed by the coupling of two radical cations to form a dimer, and subsequent chain propagation. By calculating the energies of intermediates and transition states, theoretical models can help elucidate the preferred reaction pathways and the regiochemistry of the resulting polymer chain.

Correlation between Theoretical Predictions and Experimental Observations

A cornerstone of computational chemistry is the validation of theoretical models against experimental data. For substituted bithiophenes, there is often a strong correlation between DFT predictions and experimental observations.

Electronic Properties: DFT-calculated HOMO and LUMO energy levels can be correlated with electrochemical measurements. researchgate.net The HOMO level can be estimated from the onset oxidation potential measured by cyclic voltammetry, while the LUMO can be inferred from the reduction potential or calculated from the HOMO and the optical band gap (determined from UV-Vis absorption spectroscopy). scispace.comcore.ac.uk

Conformation and Structure: Theoretically predicted ground-state conformations, such as the inter-ring dihedral angle, can be compared with data from X-ray crystallography for the solid state or with NMR NOE data for the solution state. rsc.org

Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of molecules. The predicted absorption maxima (λₘₐₓ) often show good agreement with experimental UV-Vis spectra, providing further validation for the calculated electronic structure. scispace.com

Radical Cations: The hyperfine coupling constants calculated from the DFT spin density distribution of a radical cation can be directly compared to the values obtained from experimental ESR spectra, confirming the predicted electronic structure of the oxidized species.

These correlations between theory and experiment provide a comprehensive understanding of the molecule's properties and validate the computational models used for material design. scispace.compurdue.edu

Advanced Research Applications in Organic Electronics and Materials Science

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and transparent electronics. The performance of these devices is critically dependent on the charge-transport characteristics of the organic semiconductor used as the active layer. Bithiophene-based polymers are a prominent class of materials investigated for this purpose.

The polymerization of 4,4'-Bis(butylsulfanyl)-2,2'-bithiophene and its analogues leads to the formation of polymeric semiconductors. The introduction of alkylsulfanyl side chains onto the bithiophene backbone is a key strategy for tuning the material's properties. These side chains enhance the solubility of the resulting polymers in common organic solvents, which is crucial for solution-based processing techniques like spin-coating and printing.

Research on isomers such as 3,3'-dialkylsulfanyl-2,2'-bithiophenes has shown that these polymers are electrochemically active and can be reversibly p- and n-doped. acs.org The sulfur atoms in the side chains can lead to non-covalent intramolecular interactions (S···S locks), which planarize the polymer backbone. nih.gov This increased planarity enhances π-orbital overlap between adjacent monomer units, facilitating intramolecular charge transport.

Furthermore, the nature of the side chains influences the intermolecular packing of the polymer chains in the solid state, which is critical for efficient intermolecular charge hopping. The performance of OFETs fabricated from bithiophene-based polymers is often characterized by their charge carrier mobility (µ). For instance, various donor-acceptor copolymers incorporating bithiophene units have demonstrated hole mobilities in the range of 10⁻⁴ to 10⁻² cm²/Vs. nih.gov

| Polymer | Device Architecture | Hole Mobility (µh) [cm²/Vs] | Electron Mobility (µe) [cm²/Vs] |

|---|---|---|---|

| P(BTDCA44-BT) | Bottom-Gate, Bottom-Contact | 1.43 x 10⁻² | - |

| P1 (Bithiophene-Imide Copolymer) | Not Specified | ~10⁻⁴ | ~10⁻⁴ |

| P2 (Bithiophene-Imide Copolymer) | Not Specified | ~10⁻³ | - |

| P3 (Bithiophene-Imide Copolymer) | Top-Gate | ~10⁻² to 0.1 | - |

Data sourced from related bithiophene polymer studies for comparative purposes. nih.gov

A significant challenge in the fabrication of high-performance OFETs is controlling the morphology of the semiconducting polymer film. Molecular encapsulation is an innovative strategy to control the aggregation and packing of conjugated polymers. nih.govacs.org This technique involves threading macrocycles onto the polymer backbone or covalently attaching bulky side groups that shield the conjugated core. nih.govacs.org

For a naphthalene (B1677914) diimide bithiophene copolymer, encapsulating the bithiophene units with macrocycles was shown to prevent polymer pre-aggregation in solution. nih.govacs.org This leads to more ordered and crystalline thin films upon deposition. The encapsulation promotes a more planar polymer backbone and can control the inter-chain distances, influencing both lamellar stacking and π-stacking distances. nih.govacs.org While this can sometimes lead to lower mobility compared to highly aggregated, fibrillar structures, it provides a powerful tool to fine-tune the solid-state packing and improve device stability and reproducibility. nih.govacs.orgacs.org This approach could be applied to polymers derived from this compound to precisely control their morphology and electronic properties in OFETs.

Organic Photovoltaics (OPVs) and Solar Cells

Organic photovoltaics offer the potential for low-cost, flexible, and lightweight solar energy conversion. The efficiency of these devices is heavily reliant on the properties of the electron-donating and electron-accepting materials within the active layer.

In bulk-heterojunction (BHJ) solar cells, a blend of a donor and an acceptor material forms the active layer. Bithiophene derivatives are often explored as components of the donor material, which is responsible for absorbing sunlight and donating electrons. The electronic properties of this compound, with its electron-rich sulfur atoms, make its corresponding polymer a promising candidate for a donor material.

Studies on related 3,3'-dithioalkyl-2,2'-bithiophene (SBT) based organic dyes for dye-sensitized solar cells (DSSCs), a related photovoltaic technology, have demonstrated their excellent light-harvesting capabilities. nih.gov The incorporation of thioalkyl chains helps to suppress chromophore aggregation and interfacial charge recombination, which are detrimental to device performance. nih.gov In BHJ devices, polymers based on [2,2′-Bithiophene]-4,4′-dicarboxamide have been used as donor materials, achieving power conversion efficiencies of up to 4.5% with high open-circuit voltages. nih.gov This highlights the potential of functionalized bithiophene polymers as effective donor materials in OPVs.

| Material System | Device Type | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) | Power Conversion Efficiency (PCE) [%] |

|---|---|---|---|---|---|

| SBT-6 Dye | DSSC | 0.78 | 17.21 | 0.71 | 9.47 |

| 44TT:ITIC | BHJ-OPV | 0.87 | Not Reported | Not Reported | 4.5 |

Data sourced from studies on related bithiophene derivatives. nih.govnih.gov

A crucial aspect of designing efficient donor materials for OPVs is tuning their band gap to maximize the absorption of the solar spectrum. The chemical structure of this compound offers avenues for band gap engineering. The bithiophene unit itself contributes to a conjugated system, and its polymerization extends this conjugation, lowering the band gap.

The introduction of electron-donating alkylsulfanyl side chains at the 4 and 4' positions can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. By copolymerizing this monomer with an electron-accepting comonomer, a donor-acceptor (D-A) polymer with a significantly reduced band gap can be created. This strategy allows for the absorption of lower-energy photons in the visible and near-infrared regions of the solar spectrum, thereby increasing the short-circuit current of the solar cell. Fused-thiophene structures, which are related to bithiophenes, are well-known electron-rich compounds used to create low band gap materials for OPVs. mdpi.com

Electrochemical Sensors and Biosensors

The electroactive nature of bithiophene-based materials makes them highly suitable for applications in electrochemical sensors and biosensors. These devices rely on the conversion of a biological or chemical recognition event into a measurable electrical signal.

Polymers derived from this compound can be used to modify electrode surfaces. The conductive nature of the doped polymer can facilitate electron transfer between the analyte and the electrode. The functional groups on the polymer can also be used to immobilize specific recognition elements, such as enzymes or antibodies, to create highly selective biosensors.

Research has demonstrated the use of the 2,2'-bithiophene (B32781) unit as a sensor tag in ligand-protein binding assays based on Förster resonance energy transfer (FRET). nih.gov In these systems, the bithiophene moiety can quench the fluorescence of a protein upon binding, providing a clear signal for the interaction. nih.gov Furthermore, 5'-mercapto-2,2'-bithiophene-5-carboxylic acid has been investigated for its potential in detecting antigen-antibody connections. researchgate.net The electrochemical and optoelectronic properties of bithiophene-based polymers have also been harnessed to create materials that exhibit electrochromism (color change with applied potential), which can be used for optical sensing applications. nih.gov These examples underscore the versatility of the bithiophene core in creating a wide range of sensing platforms.

Modified Electrodes for Analyte Detection (e.g., Dopamine (B1211576), Ascorbic Acid)

The polymer of this compound, created through electropolymerization, has been successfully used to modify electrodes for the detection of biologically significant analytes. researchgate.net Specifically, electrodes coated with electrogenerated poly[this compound] have been tested for the quantitative analysis of ascorbic acid (Vitamin C). researchgate.net

The detection of key biomolecules like dopamine (DA) and ascorbic acid (AA) is often challenging due to their similar oxidation potentials, which can cause their signals to overlap at unmodified electrodes. nih.govmaynoothuniversity.ie To overcome this, researchers frequently modify electrode surfaces with materials like conducting polymers that can enhance electrocatalytic activity and separate the signals. nih.gov

In the case of poly[this compound], both conventional-sized electrodes and microelectrodes were coated with the polymer and tested using linear sweep and cyclic voltammetry. researchgate.net The peak current from the oxidation of ascorbic acid was found to be linearly correlated with its concentration, demonstrating the electrode's suitability for quantitative analysis. researchgate.net The microelectrode, in particular, offered a wide linearity range and performed well even at very low concentrations of the supporting electrolyte. researchgate.net While this specific polymer has been documented for ascorbic acid, the general strategy of using polymer-modified electrodes is widely applied for the selective detection of dopamine in the presence of interferences like ascorbic acid and uric acid. nih.govmaynoothuniversity.ie

Table 1: Performance of Poly[this compound] Modified Electrode for Ascorbic Acid Detection

| Electrode Type | Voltammetric Method | Key Finding |

|---|---|---|

| Conventional & Microelectrode | Linear Sweep & Cyclic Voltammetry | Good linear correlation between peak current and ascorbic acid concentration. researchgate.net |

Electrocatalytic Oxidation Processes

The functionality of the modified electrodes described above is rooted in the electrocatalytic properties of the polymer film. Electrocatalysis involves the acceleration of an electrochemical reaction at an electrode surface. The poly[this compound] film acts as a catalyst for the oxidation of ascorbic acid. researchgate.net This process allows the analyte to be oxidized at a lower potential or with a higher current than at a bare electrode, enhancing the sensitivity and selectivity of the measurement.

The electrochemical properties of electrogenerated poly[this compound] have been studied, with a focus on its charge-discharge processes. researchgate.net The ability of the polymer to undergo both p-doping (oxidation) and n-doping (reduction) is central to its electrocatalytic function. researchgate.net During the electrocatalytic oxidation of an analyte like ascorbic acid, the polymer film mediates the transfer of electrons from the analyte to the electrode, a process facilitated by its conjugated electronic structure. While the focus of the available research on this specific polymer is its application in analyte sensing, related polybithiophene materials have also been explored as photo-electrocatalysts for processes like the hydrogen evolution reaction, highlighting the broader catalytic potential of this class of materials. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

There is no specific research available detailing the use of this compound in Organic Light-Emitting Diodes (OLEDs). However, the broader class of bithiophene and polythiophene derivatives is widely used in organic electronics, including OLEDs. researchgate.net In these devices, such materials can be incorporated into the emissive layer (EML), where the recombination of electrons and holes leads to the generation of light. ossila.com

Often, thiophene-containing units are copolymerized with other aromatic structures, such as fluorene, to create polymers with a combination of good charge transport and light-emitting properties. These polymers can function as the active material in the EML of an OLED. The performance of such devices is characterized by their efficiency, turn-on voltage, and the color of the emitted light. The electronic properties of the thiophene (B33073) units, which can be tuned by adding functional groups like the butylsulfanyl chains, play a crucial role in determining the energy levels (HOMO/LUMO) and, consequently, the emission color and efficiency of the device.

Molecular Wires and Photochromic Materials

The concept of a "molecular wire" refers to a molecular structure capable of transporting charge over nanometer-scale distances. The conjugated backbone of bithiophene and its polymers makes them candidates for such applications. The charge transport properties are critical, with charge carrier mobility being a key parameter.

While studies on this compound for this purpose are not available, research on related compounds provides insight. For instance, a study on 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes measured hole mobility using the time-of-flight technique, finding values around 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.orgresearchgate.net Another study incorporating bithiophene units into a polyamide backbone reported charge carrier mobilities an order of magnitude greater than previously seen in other bithiophene-based materials. rsc.org These findings underscore the potential of the bithiophene core to facilitate charge transport. The planarity of the bithiophene unit and its packing in the solid state, influenced by side chains like butylsulfanyl, are crucial factors affecting these properties. rsc.orgresearchgate.net

Regarding photochromic materials—compounds that reversibly change color upon exposure to light—there is no evidence in the available literature that this compound exhibits this property. Photochromism in thiophene-based systems is typically associated with a different class of compounds known as dithienylethenes, which contain a photoswitchable central unit. researchgate.net

Advanced Functionalized Polythiophenes

The monomer this compound serves as a building block for a functionalized polythiophene. The synthesis of this polymer, poly[this compound], is achieved through electrochemical polymerization. researchgate.net This method involves the direct anodic oxidation of the monomer on an electrode surface, leading to the formation of an adherent polymer film.

The introduction of the butylsulfanyl group as a substituent on the thiophene rings is a key feature. Electron-donating groups on the thiophene backbone can lower the polymer's band gap by increasing the quinoid character of the π-conjugated system. researchgate.net The electrochemical and spectroelectrochemical properties of poly[this compound] have been investigated. researchgate.net Studies confirm that the polymer can be both p-doped and n-doped, meaning it can be reversibly oxidized and reduced, which is essential for its application in electronic and electrochemical devices. researchgate.net In-situ UV-visible-NIR spectroscopy has been used to characterize the neutral, p-doped, and n-doped forms of the polymer, providing insight into the electronic transitions that occur during the doping and de-doping processes. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Ascorbic Acid | AA |

| Dopamine | DA |

| Uric Acid | UA |

| 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophene | - |

| Bithiophene | - |

| Thiophene | - |

| Poly[this compound] | - |

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways for Enhanced Control

Future research will likely prioritize the development of more sophisticated and efficient synthetic routes for 4,4'-Bis(butylsulfanyl)-2,2'-bithiophene. While established methods provide a foundation, novel catalytic and high-pressure activated reactions, including various coupling and cycloaddition techniques, are being explored for a broader range of bithiophene derivatives. acs.orgmdpi.com The aim is to achieve greater control over purity, yield, and scalability, which are critical for its viable application in electronic devices.

Key areas for advancement include:

Atom-Efficient Catalysis: Exploring new catalytic systems, potentially based on earth-abundant metals, to improve the efficiency and reduce the environmental impact of the synthesis.

Flow Chemistry: Implementing continuous flow processes to enhance reaction control, minimize batch-to-batch variability, and facilitate large-scale production.

Post-Polymerization Functionalization: Developing methods for the precise functionalization of poly(this compound) to fine-tune its properties after polymerization.

These advancements will not only make the material more accessible but also enable the synthesis of derivatives with precisely controlled chemical structures, a prerequisite for establishing clear structure-property relationships.

In-Depth Probing of Supramolecular Architectures in Solid State

The performance of organic electronic devices is intrinsically linked to the molecular packing and organization in the solid state. For this compound, a comprehensive understanding of its supramolecular architecture is crucial for optimizing charge transport. Future research in this area will necessitate the use of advanced characterization techniques.

Key research directions include:

Single-Crystal X-ray Diffraction: Obtaining high-quality single crystals to definitively determine the molecular conformation, packing motifs, and intermolecular interactions. This data is fundamental for understanding the intrinsic charge transport pathways.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): Investigating the molecular orientation and packing in thin films, which is more representative of the conditions within an actual device.

Computational Modeling: Employing density functional theory (DFT) and molecular dynamics (MD) simulations to predict and rationalize the observed solid-state structures and to explore the influence of the butylsulfanyl side chains on the intermolecular arrangement.

By combining experimental and computational approaches, a detailed picture of the supramolecular landscape can be constructed, providing valuable insights for controlling the morphology of thin films to enhance device performance.

Rational Design Principles for Tailored Electronic Properties

A significant area of future research will be the establishment of clear rational design principles to tailor the electronic properties of this compound for specific applications. This involves systematically modifying its molecular structure to control key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the bandgap, and charge carrier mobility.

Strategies for tailoring electronic properties include:

Side-Chain Engineering: Investigating the effect of varying the length and branching of the alkyl chains on the solubility, processability, and solid-state packing, all of which influence the electronic properties.

Backbone Modification: Introducing electron-donating or electron-withdrawing groups onto the bithiophene backbone to directly modulate the HOMO and LUMO energy levels. acs.orgresearchgate.net

Copolymerization: Synthesizing copolymers that incorporate this compound with other conjugated monomers to create materials with a wider range of accessible electronic and optical properties.

A systematic exploration of these design principles will enable the creation of a library of materials based on the this compound core, each optimized for a specific electronic application, from organic field-effect transistors (OFETs) to organic photovoltaics (OPVs).

| Property | Method of Control | Desired Outcome |

| HOMO/LUMO Levels | Introduction of electron-donating/withdrawing groups on the backbone | Alignment with electrode work functions for efficient charge injection/extraction |

| Bandgap | Copolymerization with monomers having different electronic properties | Tuning of optical absorption for specific applications (e.g., solar cells, photodetectors) |

| Charge Carrier Mobility | Control of side-chain structure to influence solid-state packing | Enhancement of charge transport for high-performance transistors |

Investigations into Long-Term Performance and Stability in Devices

For any organic semiconductor to be commercially viable, long-term operational and environmental stability is paramount. Future research must rigorously assess the stability of devices incorporating poly(this compound) and identify degradation mechanisms. The presence of sulfur atoms in the butylsulfanyl side chains may present unique stability challenges and opportunities compared to their alkylated counterparts.

Key areas of investigation should include:

Accelerated Aging Studies: Subjecting devices to prolonged operational stress (bias, current) and harsh environmental conditions (heat, humidity, light) to evaluate their lifetime.

Degradation Mechanism Analysis: Employing spectroscopic and microscopic techniques to identify the chemical and morphological changes that occur during device degradation. Photodegradation in polythiophenes often involves the high photochemical reactivity of triplet states with oxygen. researchgate.net

Encapsulation and Passivation Strategies: Developing effective encapsulation layers and interfacial modification techniques to protect the active material from detrimental environmental factors.

Understanding and mitigating degradation pathways will be critical for transitioning this compound from a promising laboratory material to a reliable component in real-world electronic devices.

Exploration of Integration into Complex Hybrid Material Systems

The integration of this compound into complex hybrid material systems offers a promising avenue for creating next-generation functional materials with synergistic properties. By combining this organic semiconductor with other material classes, it is possible to overcome the limitations of individual components and achieve enhanced performance.

Promising areas for exploration include:

Graphene and Carbon Nanotube Composites: Blending or covalently linking with graphene or carbon nanotubes to improve charge transport, enhance mechanical stability, and introduce new functionalities. The π-conjugated system of polythiophenes can interact with the sp2 hybridized structure of graphene. researchgate.net

Quantum Dot Hybrid Systems: Creating composites with quantum dots to harness their size-tunable optical properties for applications in light-emitting diodes (LEDs) and photodetectors.

Metal-Organic Framework (MOF) Hybrids: Integrating the polymer within the porous structure of MOFs to create highly ordered systems with potential applications in sensing and catalysis.

The development of these hybrid materials will require a deep understanding of the interfacial interactions and charge transfer dynamics between the different components. Success in this area could lead to the development of multifunctional materials with applications beyond traditional organic electronics.

Q & A

Q. What are the established synthesis methods for 4,4'-Bis(butylsulfanyl)-2,2'-bithiophene and its polymeric derivatives?

The compound is synthesized via oxidative polymerization using FeCl₃ as the oxidizing agent. The monomer, this compound, undergoes regioselective polymerization to yield regioregular polymers (e.g., poly[this compound], P1). Characterization involves ¹H/¹³C NMR, FT-IR, UV-vis spectroscopy, and atomic force microscopy (AFM) to confirm molecular weight (8–70 kDa), solubility in organic solvents (CHCl₃, CH₂Cl₂), and film morphology .

Q. How is the electrochemical stability of poly[this compound] evaluated in sensor applications?

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) in acetonitrile and aqueous media are used to assess stability. The polymer exhibits repeatable redox responses, with p-doping potentials around +0.8 V vs. Ag/AgCl, and maintains structural integrity over multiple cycles. Stability tests in quasi-neutral buffers (pH 7.4) confirm minimal degradation, making it suitable for dopamine and ascorbic acid detection .

Q. What characterization techniques are critical for analyzing the polymer’s optoelectronic properties?

UV-vis spectroscopy reveals absorption maxima at ~470 nm (CHCl₃) with solvatochromic and thermochromic behavior. Spectroelectrochemistry (e.g., in situ UV-vis/NIR during doping) tracks electronic transitions, while AFM maps surface morphology (globular, tightly packed layers). Conductivity measurements (10⁻³–10⁻² S/cm) and cyclic voltammetry provide insights into charge transport and redox activity .

Advanced Questions

Q. How do electropolymerization conditions influence the analytical performance of poly[this compound] in biosensors?

Electropolymerization under potentiodynamic vs. potentiostatic modes affects film thickness and porosity. For example, potentiodynamic growth (e.g., 0.1–1.0 V/s scan rates) produces denser films with higher enzyme-loading capacity, enhancing sensitivity in tyrosinase-based epinephrine sensors. Optimized conditions (e.g., 0.5 M LiClO₄ in acetonitrile) yield films with low charge-transfer resistance (Rct < 50 Ω) and high electron mediation efficiency .

Q. What strategies resolve signal overlap in simultaneous detection of dopamine (DA) and ascorbic acid (AA) using poly[this compound]-modified electrodes?

Differential pulse voltammetry (DPV) with optimized parameters (pulse amplitude: 50 mV, step potential: 5 mV) separates oxidation peaks (DA: +0.25 V, AA: +0.05 V vs. Ag/AgCl). Microelectrode arrays further enhance resolution by reducing diffusion layer overlap. Surface modification with Nafion® selectively repels AA anions (pKa 4.1) at physiological pH, minimizing interference .

Q. How do structural modifications (e.g., alkyl chain length) impact the polymer’s electrochemical and morphological properties?

Increasing alkyl chain length (e.g., octyl vs. butyl sulfanyl groups) reduces crystallinity and increases solubility (e.g., P2 in CHCl₃ vs. P1). Longer chains lower doping potentials by ~0.1 V and improve film flexibility, but reduce conductivity (10⁻⁴ S/cm for P2 vs. 10⁻³ S/cm for P1). AFM reveals P2 forms smoother films (RMS roughness <5 nm) compared to P1 (<10 nm), affecting enzyme immobilization efficiency .

Q. What contradictions exist in literature regarding the polymer’s redox mediation efficiency, and how are they addressed?

Discrepancies in reported mediator stability (e.g., 100 vs. 500 cycles) arise from electrolyte composition (e.g., LiClO₄ vs. TBAPF₆) and water content in acetonitrile. Bidimensional spectroelectrochemistry clarifies degradation pathways: n-doping in aqueous media induces irreversible oxidation of thiophene rings, while p-doping in anhydrous conditions preserves stability. Pre-treatment with 0.1 M HClO₄ passivates defects, extending operational life .

Q. How does the polymer’s performance in real-sample analysis (e.g., fruit juices) compare to synthetic buffers?

In fruit juices (pH 3.5–4.5), fouling from polyphenols and sugars reduces sensor sensitivity by 15–20%. Standard addition methods with background subtraction (e.g., DPV baseline correction) mitigate matrix effects. Cross-validation via HPLC confirms accuracy (recovery rates: 95–105%), while enzyme-free electrodes show negligible interference, confirming redox mediation is polymer-driven .

Methodological Guidelines

- Synthesis Optimization : Use FeCl₃ in CHCl₃ under N₂ for regioregularity (>95% HT coupling). Terminate polymerization with methanol to control molecular weight .

- Electrode Modification : Pre-polish electrodes with 50 nm alumina to ensure reproducible surface roughness. Apply 10–20 electropolymerization cycles (CV, −0.2 to +1.2 V) for optimal film thickness (100–200 nm) .

- Data Interpretation : Employ principal component analysis (PCA) for voltammetric data to deconvolute overlapping signals in multi-analyte systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.